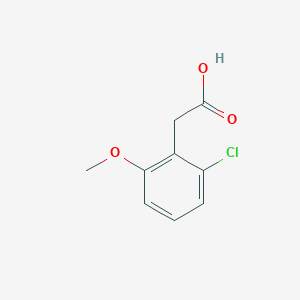
2-(2-Chloro-6-methoxyphenyl)acetic acid
Descripción general
Descripción
“2-(2-Chloro-6-methoxyphenyl)acetic acid” is an organic compound with the molecular formula C9H9ClO3 . It is a powder in appearance .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C9H9ClO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) . The compound has a molecular weight of 200.62 .Physical And Chemical Properties Analysis
“this compound” is a powder in appearance . It has a molecular weight of 200.62 . The compound’s InChI string is InChI=1S/C9H9ClO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) .Aplicaciones Científicas De Investigación
2-(2-Chloro-6-methoxyphenyl)acetic acid has a wide range of applications in scientific research. It has been used in research studies to investigate the effects of various drugs, to study the mechanisms of action of certain compounds, and to assess the biochemical and physiological effects of various substances. It has also been used in the synthesis of other organic compounds, such as 2-chloro-6-methoxybenzoic acid, and in the synthesis of pharmaceuticals, such as the anti-inflammatory drug diclofenac.
Mecanismo De Acción
2-(2-Chloro-6-methoxyphenyl)acetic acid has been found to act as an inhibitor of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins. It has been shown to inhibit the activity of COX-1 and COX-2, two isoforms of the enzyme. By inhibiting the activity of COX, this compound can reduce the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to have anti-microbial and anti-fungal properties. In addition, it has been found to reduce the production of certain cytokines, which are involved in the body’s immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-6-methoxyphenyl)acetic acid has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize in the lab. It is also relatively inexpensive to obtain. However, it is important to note that this compound is a relatively unstable compound, and its effects can be diminished if it is exposed to heat or light.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(2-Chloro-6-methoxyphenyl)acetic acid. One potential direction is to further investigate its effects on inflammation, pain, and fever. Another potential direction is to investigate its potential uses in the synthesis of other organic compounds. Additionally, further research could be conducted to investigate its potential anti-microbial and anti-fungal properties. Finally, further research could be conducted to investigate its potential applications in the pharmaceutical industry.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHQMZULSWDQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

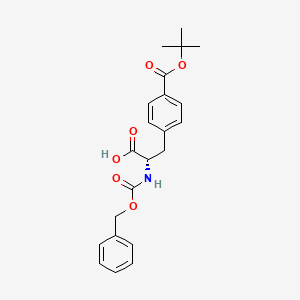
acetic acid](/img/structure/B3024443.png)

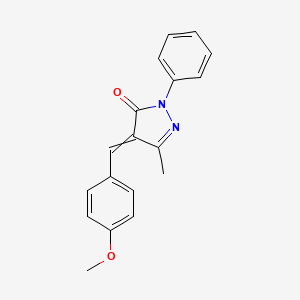
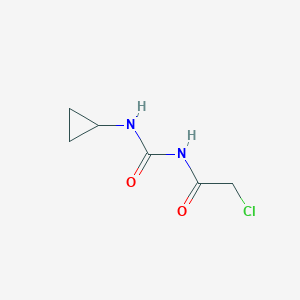
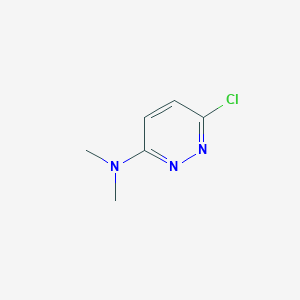
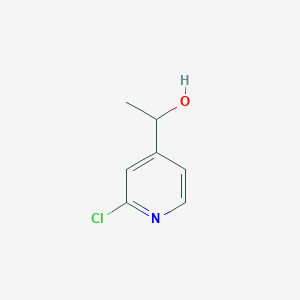
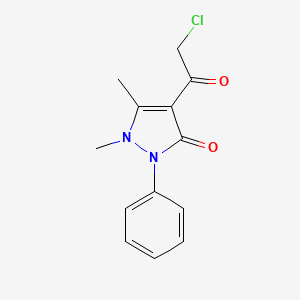
![2-[(4-Chlorobenzyl)thio]aniline](/img/structure/B3024456.png)
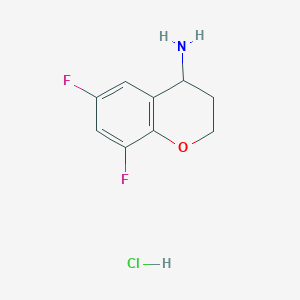
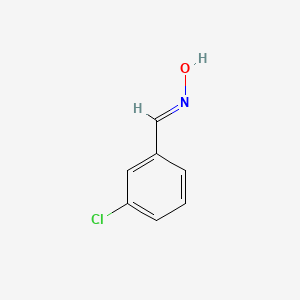
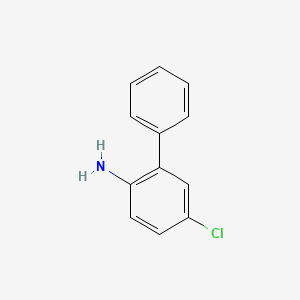
![4-Chlorobenzo[g]quinazoline](/img/structure/B3024462.png)
